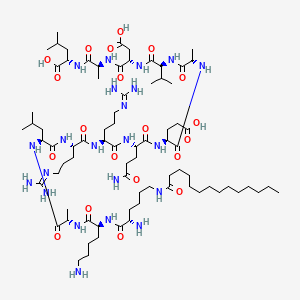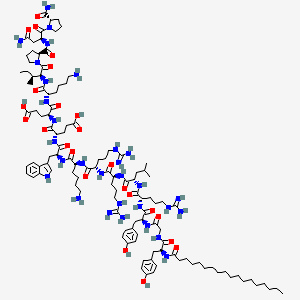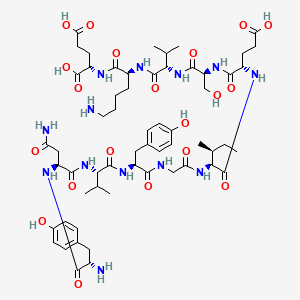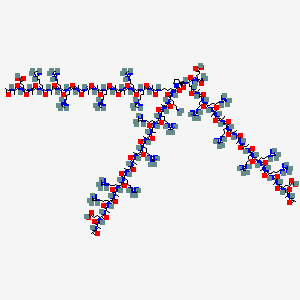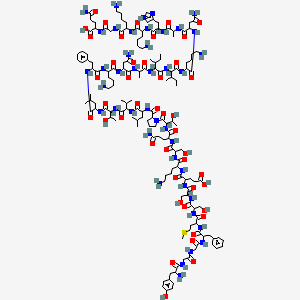
110786-77-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 110786-77-1 is known as Secretin, canine . It is an endocrine hormone that stimulates the secretion of bicarbonate-rich pancreatic fluids . It can regulate gastric chief cell function and paracellular permeability in canine gastric monolayers by a Src kinase-dependent pathway .
Molecular Structure Analysis
The molecular formula of Secretin, canine is C131H222N44O41 . It has a molecular weight of 3069.43 .Physical And Chemical Properties Analysis
Secretin, canine is soluble in water . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Aplicaciones Científicas De Investigación
Scientific Software Frameworks and Grid Computing
Scientific research applications are challenging to develop due to the use of traditional programming languages like C and Fortran by scientists. Recent advancements include scientific software frameworks for grid-enabling existing applications and developing new ones, improving programming productivity and addressing the complexities in scientific software development (Appelbe et al., 2007).
Advances in Nanoparticle Synthesis
In the field of material science, the synthesis of inorganic nanoparticles represents a significant area of chemical research. This research impacts various industries, including electronics, where discoveries in semiconducting materials have led to significant technological advancements (Cushing et al., 2004).
Data-Intensive Scientific Analysis
Efficient software applications that support interoperability, integration, automation, reproducibility, and efficient data handling are crucial for scientists engaged in data-intensive research. Different technologies, including workflow, service, and portal technologies, are used to support these requirements (Yao et al., 2014).
Electrochemical Behavior in Materials Science
Studies in materials science, such as the electrochemical behavior of thin-film analogs, are supported by scientific research grants. This research contributes to understanding the properties of materials for various applications (Ramgopal et al., 2001).
Data Sharing in Scientific Research
Data sharing is a crucial part of the scientific method, enabling verification of results and extending research from prior findings. This research explores current data sharing practices among scientists and identifies barriers to effective data sharing (Tenopir et al., 2011).
Scientific Research Impact and Funding
Discussions on the impact of scientific research and decisions on funding allocations also form a critical part of research applications. This includes probing the universe's mysteries, creating technologies, and generating wealth (Press, 2013).
Legacy Code in Scientific Applications
Maintaining and evolving scientific code, especially legacy code, is expensive and time-consuming due to its complexity. Research on unit testing frameworks and other tools helps optimize and understand scientific code, improving efficiency in scientific research (Yao et al., 2017).
Hackathons for Accelerating Scientific Discoveries
Hackathons can enhance collaborative science by providing peer review before the publication of research results. This approach improves the reproducibility and reliability of scientific analyses (Ghouila et al., 2018).
Legal and Copyright Framework in Scientific Research
The legal and copyright aspects of computational research and the reproducible research standard are important for encouraging scientific investigation through attribution and collaboration (Stodden, 2009).
Cyberinfrastructure for Data Management
Efficient management of the lifecycle of scientific data, including acquisition, analysis, and sharing, is facilitated by software-defined cyberinfrastructure. Such infrastructure automates mundane tasks, improving data management in scientific research (Chard et al., 2017).
Propiedades
Número CAS |
110786-77-1 |
|---|---|
Fórmula molecular |
C₁₃₁H₂₂₂N₄₄O₄₁ |
Peso molecular |
3069.43 |
Secuencia |
One Letter Code: HSDGTFTSELSRLRESARLQRLLQGLV-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





